molecular formula C18H14N2OS B2733570 N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868376-79-8

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2733570
CAS No.: 868376-79-8
M. Wt: 306.38
InChI Key: QKCSRJDHEZPETE-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a dihydrobenzothiazole core substituted with a methyl group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The (2Z) configuration indicates the stereochemistry of the imine bond in the thiazole ring. This compound is of interest due to its structural hybridity, combining a benzamide pharmacophore with a functionalized benzothiazole scaffold, which is common in bioactive molecules.

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-3-12-20-16-13(2)8-7-11-15(16)22-18(20)19-17(21)14-9-5-4-6-10-14/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCSRJDHEZPETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under specific conditions, such as the presence of a base like potassium hydroxide (KOH) and an organic solvent like dry ether. The reaction mixture is processed by removing the organic solvent under reduced pressure, followed by dissolving the residue in dry ether and passing gaseous hydrochloric acid (HCl) through the solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

Benzothiazole derivatives, including N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, are recognized for their diverse pharmacological activities. They serve as important pharmaceutical intermediates with significant biological properties. Research indicates that compounds like this exhibit anti-cancer, anti-inflammatory, and antimicrobial activities .

Case Study: Glucokinase Activation

A notable study investigated the activation of human glucokinase by N-benzothiazol-2-yl benzamide derivatives. The synthesized compounds showed a remarkable increase in the catalytic action of glucokinase, with some derivatives enhancing activity by approximately twofold compared to controls. This suggests potential applications in diabetes management through modulation of glucose metabolism .

Material Science

Optical Materials

The structural characteristics of benzothiazole derivatives have made them suitable candidates for optical materials. Studies have demonstrated their utility in photonic applications due to their ability to form stable crystalline structures and exhibit interesting optical properties. For instance, single-crystal X-ray diffraction studies have been performed on related compounds to analyze their potential in optical devices .

Biochemical Probes

Mechanistic Studies

This compound can also serve as a biochemical probe for studying enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to investigate biochemical pathways and enzyme kinetics in detail. The compound's structural features provide insights into binding interactions with target proteins .

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnti-cancer and anti-inflammatory activitiesSignificant glucokinase activation observed in synthesized derivatives .
Material ScienceDevelopment of optical materialsStable crystalline structures with promising optical properties .
Biochemical ProbesInvestigation of enzyme mechanismsUseful for studying binding interactions and enzyme kinetics .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects . Additionally, the prop-2-ynyl group can facilitate binding to specific protein sites, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and related benzamide or benzothiazole derivatives:

Substituent Effects on the Benzothiazole/Thiazole Core

  • Target Compound: Substituents: 4-methyl, 3-prop-2-yn-1-yl.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () :

    • Substituents : 3-(2-methoxyphenyl), 4-phenyl.
    • Key Differences : The bulky aryl substituents (phenyl and methoxyphenyl) increase steric hindrance, which may reduce solubility but improve binding specificity in biological targets. The methoxy group introduces additional hydrogen-bonding capacity .
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Substituents: Thiadiazole core with dimethylamino-acryloyl and 3-methylphenyl groups. Key Differences: The thiadiazole ring and acryloyl moiety introduce conjugated π-systems, altering electronic properties (e.g., UV-Vis absorption). The dimethylamino group enhances solubility in polar solvents .
  • 4-(Morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide () :

    • Substituents : 6-sulfamoyl, 4-morpholine-sulfonyl.
    • Key Differences : Sulfonamide and morpholine groups significantly improve water solubility and bioavailability. The sulfamoyl group may confer antibacterial or antiviral activity, as seen in sulfa drugs .

Functional Group Variations on the Benzamide Moiety

  • Target Compound :

    • Benzamide Group : Unsubstituted phenyl ring.
  • N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide () :

    • Substituents : 4-nitro on benzamide.
    • Key Differences : The nitro group is strongly electron-withdrawing, which may stabilize the molecule against oxidation but reduce nucleophilic reactivity. This contrasts with the unsubstituted benzamide in the target compound .
  • Lecozotan Hydrochloride (): Substituents: 4-cyano, pyridinyl, and piperazinyl groups. Key Differences: The cyanopyridinyl-piperazine extension enables serotonin receptor (5-HT1A) antagonism, highlighting how benzamide modifications can tailor biological activity .

Physicochemical and Spectroscopic Comparisons

Solubility and Molecular Weight

Compound Molecular Weight Key Substituents Solubility Predictions
Target Compound ~340 g/mol Methyl, propargyl Moderate (lipophilic groups dominate)
Compound 520.60 g/mol Sulfamoyl, morpholine High (polar sulfonamides)
(4g) 392.48 g/mol Dimethylamino-acryloyl Moderate (polar acryloyl group)

Spectroscopic Data

  • IR Spectroscopy :

    • Target Compound : Expected C≡N (propargyl) stretch ~2100–2260 cm⁻¹ and C=O (amide) ~1650–1700 cm⁻¹.
    • (4g) : Shows C=O stretches at 1690 and 1638 cm⁻¹, consistent with conjugated carbonyl groups .
  • Mass Spectrometry :

    • (4g) : Base peak at m/z 105 (benzoyl fragment), suggesting stability of the benzamide moiety during fragmentation .

Structural and Crystallographic Insights

  • Target Compound: No crystallographic data is provided, but analogous compounds (e.g., ) exhibit planar benzothiazole cores with dihedral angles <10° between aromatic rings. The propargyl group’s linear geometry may influence packing efficiency .
  • Software Tools : SHELXL () and WinGX () are widely used for refinement and visualization, ensuring accurate structural assignments .

Q & A

Synthesis and Optimization

Basic Question : What are common synthetic routes for preparing benzothiazole-derived benzamides like N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide? Methodological Answer :

  • Key Steps :
    • Core Benzothiazole Formation : React 2-aminothiophenol derivatives with carbonyl compounds (e.g., α-haloketones) under basic conditions to form the benzothiazole scaffold .
    • Propagylation : Introduce the prop-2-yn-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Sonogashira coupling) .
    • Benzamide Coupling : React the intermediate with benzoyl chloride derivatives in anhydrous solvents (e.g., DCM) using bases like triethylamine to form the final amide bond .
  • Optimization : Use reflux conditions (e.g., methanol or THF) and oxidizing agents (e.g., TBHP) to stabilize intermediates and improve yields .

Advanced Question : How can researchers address low yields in the final coupling step of Z-configuration benzothiazole benzamides? Methodological Answer :

  • Troubleshooting :
    • Steric Effects : Replace bulky substituents on the benzamide with electron-withdrawing groups (e.g., nitro) to enhance reactivity .
    • Catalyst Screening : Test Pd/Cu or Ni catalysts for propagyl group introduction to reduce side reactions .
    • Purification : Use gradient column chromatography (hexane:EtOAc) or preparative HPLC to isolate the Z-isomer selectively .

Structural Characterization

Basic Question : What analytical techniques are essential for confirming the structure of this compound? Methodological Answer :

  • Primary Techniques :
    • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to identify proton environments (e.g., Z-configuration imine protons at δ 8.2–8.5 ppm) and confirm substituent positions .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
    • X-ray Crystallography : Resolve tautomerism and stereochemistry via single-crystal diffraction .

Advanced Question : How can researchers resolve discrepancies in crystallographic data for Z/E isomerism in similar benzothiazole derivatives? Methodological Answer :

  • Strategies :
    • Computational Modeling : Compare experimental XRD data with DFT-optimized structures to validate isomer dominance .
    • Variable-Temperature NMR : Monitor dynamic isomerization in solution to correlate with solid-state data .

Biological Activity Evaluation

Basic Question : How should researchers design assays to evaluate the anticancer potential of this compound? Methodological Answer :

  • Assay Design :
    • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
    • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (PI/RNase staining) .
    • Target Identification : Conduct kinase inhibition assays (e.g., EGFR, VEGFR) based on structural analogs .

Advanced Question : How to address contradictory data in cytotoxicity studies between in vitro and in vivo models? Methodological Answer :

  • Approaches :
    • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance issues .
    • Orthogonal Assays : Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

Structure-Activity Relationship (SAR) Studies

Basic Question : Which substituents on the benzothiazole core are critical for enhancing bioactivity? Methodological Answer :

  • Key Modifications :

    Position Substituent Effect Reference
    3-positionProp-2-yn-1-yl↑ Anticancer potency via ROS generation
    4-methylMethylImproves metabolic stability
    BenzamideElectron-withdrawing groups (e.g., -NO2_2)↑ Binding affinity to kinase targets

Advanced Question : How can computational modeling guide SAR for optimizing pharmacokinetic properties? Methodological Answer :

  • Workflow :
    • Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., tubulin) .
    • ADMET Prediction : Apply SwissADME or ADMETlab to optimize logP (<5) and reduce hepatotoxicity .

Stability and Formulation

Advanced Question : What strategies mitigate hydrolytic instability of the benzamide moiety in aqueous buffers? Methodological Answer :

  • Solutions :
    • Prodrug Design : Convert the amide to a more stable ester or carbamate prodrug .
    • Lyophilization : Formulate with cyclodextrins or PEG to enhance solubility and shelf life .

Data Contradiction Analysis

Advanced Question : How to reconcile conflicting reports on the anti-inflammatory vs. pro-apoptotic effects of benzothiazole derivatives? Methodological Answer :

  • Resolution Steps :
    • Dose-Response Analysis : Test compound activity across a broad concentration range (nM–μM) .
    • Pathway Mapping : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., NF-κB vs. p53 pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.